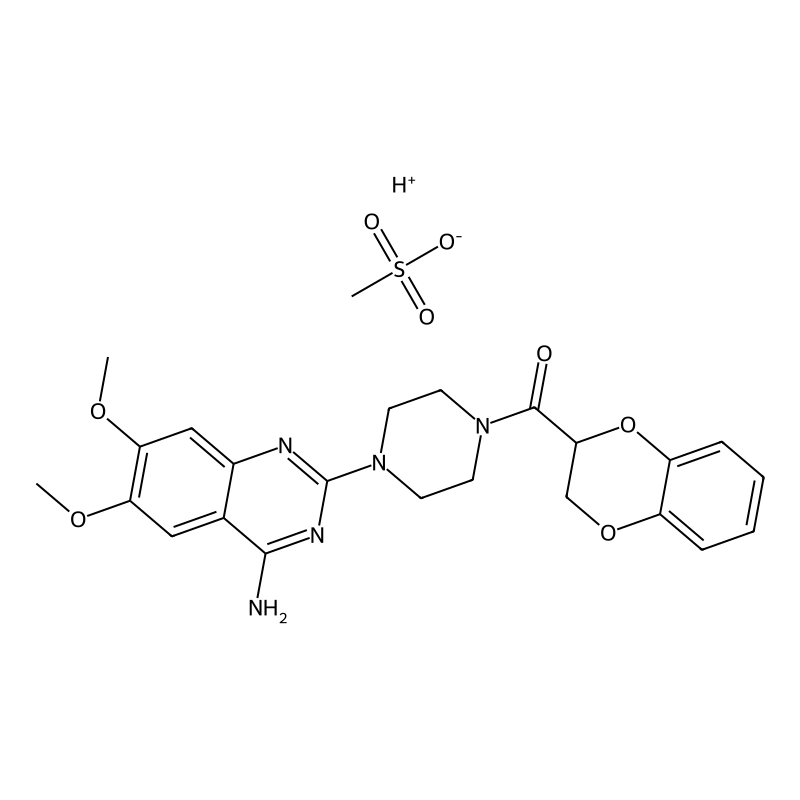

Doxazosin mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Doxazosin Mesylate in Hypertension Research

Doxazosin mesylate is a well-established medication for treating hypertension (high blood pressure). Its mechanism of action involves selectively blocking alpha-1 adrenergic receptors, particularly the alpha-1A subtype, located in blood vessel walls []. This blockage reduces the stimulation by norepinephrine, a vasoconstrictor, leading to relaxation of blood vessels and a subsequent decrease in blood pressure [].

Clinical trials and research studies have demonstrated the effectiveness of doxazosin mesylate in lowering blood pressure. A study published in the National Institutes of Health compared doxazosin mesylate with nifedipine, another medication for hypertension. The results showed that both medications were equally effective in reducing blood pressure, although nifedipine had a slight advantage in reducing daytime blood pressure variability [].

Doxazosin Mesylate in Benign Prostatic Hyperplasia (BPH) Research

In addition to hypertension, doxazosin mesylate is also used to treat benign prostatic hyperplasia (BPH), a condition characterized by an enlarged prostate gland. Research suggests that doxazosin mesylate improves symptoms associated with BPH by relaxing the muscles in the prostate and bladder neck, allowing for easier urination [].

Several studies have investigated the efficacy of doxazosin mesylate for BPH. A post-marketing surveillance study conducted in the Philippines found doxazosin mesylate to be safe, tolerable, and effective in improving urinary flow rates and reducing BPH symptoms in Filipino patients [].

Doxazosin mesylate is a pharmaceutical compound classified as an alpha-1 adrenergic receptor antagonist. It is primarily used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. Doxazosin works by relaxing the muscles in the prostate and bladder neck, which facilitates easier urination and reduces symptoms associated with BPH. Additionally, it lowers blood pressure by relaxing blood vessels, allowing blood to flow more freely .

The chemical structure of doxazosin mesylate can be represented by the formula C₂₄H₂₉N₅O₈S, indicating that it consists of 24 carbon atoms, 29 hydrogen atoms, 5 nitrogen atoms, 8 oxygen atoms, and 1 sulfur atom . The compound is often marketed under various names, including Doxazosin and Doxazosin methanesulfonate.

- Doxazosin acts by selectively blocking α1-adrenergic receptors, particularly the α1A subtype. These receptors are located on blood vessel walls and prostate smooth muscle. By blocking them, doxazosin prevents the binding of norepinephrine, a hormone that causes vasoconstriction (narrowing of blood vessels) and prostate muscle contraction [].

- This blockage leads to relaxation of blood vessels, lowering blood pressure. In BPH, doxazosin relaxes the prostate smooth muscle, allowing for easier urine flow [].

- Doxazosin mesylate is generally well-tolerated, but side effects like dizziness, lightheadedness, and fatigue can occur, especially upon initiation of therapy [].

- Doxazosin can cause a sudden drop in blood pressure upon standing (orthostatic hypotension) [].

- It should not be used in combination with certain medications due to potential interactions [].

- Doxazosin mesylate is not considered highly toxic []. However, it's crucial to follow prescribed dosages and consult a healthcare professional for any concerns.

Doxazosin mesylate undergoes various metabolic reactions in the body. The primary metabolic pathway involves O-demethylation and hydroxylation, primarily mediated by cytochrome P450 enzymes such as CYP2C19, CYP2D6, and CYP3A4. These reactions yield several inactive metabolites that are excreted from the body . The compound's stability and reactivity are influenced by its functional groups, particularly the methanesulfonate moiety.

Doxazosin mesylate exhibits significant biological activity as an alpha-1 adrenergic antagonist. Its mechanism of action involves blocking alpha-1 receptors located on smooth muscle cells in blood vessels and the prostate. This blockade leads to vasodilation and reduced vascular resistance, resulting in lower blood pressure. In the context of BPH, doxazosin alleviates urinary symptoms by relaxing smooth muscle in the bladder neck and prostate .

Side Effects

While effective, doxazosin may cause side effects such as dizziness, orthostatic hypotension (a sudden drop in blood pressure upon standing), fatigue, and gastrointestinal disturbances. Rare but serious side effects include priapism (prolonged erection) and severe allergic reactions .

The synthesis of doxazosin mesylate typically involves several key steps:

- Formation of the Quinazoline Core: The initial step generally includes the condensation of appropriate amines with carbonyl compounds to form the quinazoline nucleus.

- Piperazine Attachment: A piperazine ring is introduced to create a piperazinyl derivative.

- Methanesulfonate Salt Formation: The final step involves neutralizing doxazosin with methanesulfonic acid to form doxazosin mesylate.

This multi-step synthetic route allows for the precise control of stereochemistry and functional group placement within the molecule .

Doxazosin mesylate is primarily utilized for:

- Treatment of Hypertension: It effectively lowers blood pressure in patients with hypertension.

- Management of Benign Prostatic Hyperplasia: It alleviates urinary symptoms associated with BPH.

- Potential Use in Other Conditions: Research is ongoing into its efficacy for other conditions related to smooth muscle relaxation .

Doxazosin mesylate interacts with various medications and substances. Notable interactions include:

- Phosphodiesterase-5 Inhibitors: These can enhance hypotensive effects.

- Antihypertensives: Concurrent use may lead to additive blood pressure-lowering effects.

- CYP450 Inhibitors: Drugs that inhibit cytochrome P450 enzymes can affect doxazosin metabolism, leading to increased plasma levels and enhanced side effects .

It is essential for healthcare providers to monitor patients closely for potential interactions when prescribing doxazosin mesylate alongside other medications.

Doxazosin mesylate belongs to a class of medications known as alpha-1 adrenergic antagonists. Similar compounds include:

- Prazosin: Used for hypertension; shorter half-life than doxazosin.

- Terazosin: Similar uses but may have a different side effect profile.

- Tamsulosin: Primarily used for BPH; more selective for alpha-1A receptors.

- Alfuzosin: Another BPH treatment; less effective for hypertension compared to doxazosin.

Comparison TableCompound Primary Use Half-Life Selectivity Doxazosin Hypertension/BPH 22 hours Non-selective Prazosin Hypertension 2-3 hours Non-selective Terazosin Hypertension/BPH 12 hours Non-selective Tamsulosin BPH 9-15 hours Alpha-1A selective Alfuzosin BPH 5 hours Alpha-1A selective

| Compound | Primary Use | Half-Life | Selectivity |

|---|---|---|---|

| Doxazosin | Hypertension/BPH | 22 hours | Non-selective |

| Prazosin | Hypertension | 2-3 hours | Non-selective |

| Terazosin | Hypertension/BPH | 12 hours | Non-selective |

| Tamsulosin | BPH | 9-15 hours | Alpha-1A selective |

| Alfuzosin | BPH | 5 hours | Alpha-1A selective |

Doxazosin's unique profile includes its long duration of action and effectiveness in treating both hypertension and urinary symptoms associated with BPH, distinguishing it from other compounds in this class .

Key Reaction Mechanisms in Quinazoline Core Formation

The synthetic pathway for doxazosin mesylate begins with the construction of the quinazoline core, specifically the 4-amino-6,7-dimethoxy-2-quinazolinyl moiety [1]. The foundation of this synthesis involves a multi-step process starting from veratrole (1,2-dimethoxybenzene) as the primary starting material [2].

The initial synthetic route involves nitration of veratrole using nitric acid under low-temperature conditions to produce 3,4-dimethoxynitrobenzene as intermediate compound I. This nitration reaction employs a controlled single-component nitric acid addition process to ensure regioselectivity and optimal yield [2]. The nitro group is subsequently reduced through hydrogenation reaction using appropriate catalysts in organic solvents under controlled temperature conditions, yielding 3,4-dimethoxyaniline as intermediate compound II [2].

The critical step in quinazoline core formation involves the carbamidation reaction of the intermediate aniline with triphosgene and cyanamide in a one-pot synthesis. This reaction produces 3,4-dimethoxyphenyl cyano carbamide as intermediate compound III [2]. The cyclization reaction follows, utilizing phosphorus pentachloride and phosphorus oxychloride under specific temperature conditions to form 2-chloro-4-amino-6,7-dimethoxyquinazoline salt as intermediate compound IV through acid hydrolysis after ring closure [2].

An alternative synthetic approach involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine [3]. This nucleophilic substitution reaction proceeds through a regioselective mechanism where the chlorine atom at the 2-position of the quinazoline ring is displaced by the piperazine nitrogen atom [4].

The regioselectivity of the nucleophilic aromatic substitution reaction has been extensively studied through density functional theory calculations. The carbon atom at the 4-position of 2,4-dichloroquinazoline demonstrates higher LUMO coefficient values, making it more susceptible to nucleophilic attack compared to the 2-position [4]. This electronic factor results in lower activation energy requirements for nucleophilic attack at the 4-position, supporting the observed regioselectivity in synthetic procedures [4].

Advanced synthetic methodologies have been developed utilizing ruthenium-catalyzed dehydrogenative coupling reactions. The in situ formed ruthenium catalytic system demonstrates high selectivity for dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazoline products [5]. This catalytic approach provides efficient synthesis without requiring reactive reagents or producing toxic byproducts [5].

Mesylation Process and Salt Formation Optimization

The mesylation process represents the final step in doxazosin mesylate synthesis, involving the conversion of doxazosin base to its methanesulfonic acid salt. The chemical formula of doxazosin mesylate is C24H29N5O8S with a molecular weight of 547.58 atomic mass units [6] [7] [8].

The mesylation reaction involves treatment of doxazosin base with methanesulfonic acid (CH3SO3H) [9]. Methanesulfonic acid, also known as methanesulphonic acid, is an organosulfuric compound with the molecular formula CH3SO3H and structure H3C−S(=O)2−OH [9]. This acid represents the simplest of the alkylsulfonic acids and produces salts known as mesylates or methanesulfonates [9].

The formation of the mesylate salt occurs through proton transfer from methanesulfonic acid to the basic nitrogen atoms in the doxazosin molecule. The resulting salt formation significantly improves the aqueous solubility of the compound compared to the free base form [10]. The mesylation process requires careful control of stoichiometric ratios to ensure complete salt formation without excess acid contamination.

Process optimization involves the use of appropriate solvents that facilitate both dissolution of the doxazosin base and precipitation of the mesylate salt. Common solvents employed include polar aprotic solvents such as dimethylformamide, though residual solvent content must be carefully controlled due to toxicity concerns [11]. The ICH Guideline places dimethylformamide in Class 2 as a solvent with known toxicity, limiting permissible residual content to 500 parts per million [11].

Alternative synthetic approaches have been developed to address solvent-related challenges. One method involves dissolving doxazosin base in weak acids such as acetic acid, followed by clarification filtration and subsequent precipitation with methanesulfonic acid [11]. Temperature control during this process is critical, as procedures conducted at room temperature may produce unfilterable gels, while elevated temperatures around 50 degrees Celsius can lead to gel agglomeration or oily phase separation [11].

The addition of organic co-solvents such as acetone can improve the filtration characteristics of precipitated doxazosin mesylate [11]. However, this approach may result in high moisture content and inclusion of impurities from the mother liquor, potentially affecting product quality [11]. Careful optimization of precipitation conditions, drying procedures, and purification steps is essential to obtain crystalline, anhydrous doxazosin mesylate suitable for pharmaceutical applications.

Crystallographic Characterization

X-ray Diffraction Analysis of Polymorphic Forms

Doxazosin mesylate exhibits extensive polymorphism, with nearly twenty different polymorphic forms documented in literature and patent applications [10] [12]. The existence of these polymorphs is typically supported by powder X-ray diffraction data, though only select forms have been subjected to complete structural determination [10].

The crystallographic analysis of doxazosin mesylate polymorphs has been conducted using Cu-Kα1 radiation with germanium monochromators [11]. Form I of doxazosin mesylate demonstrates characteristic X-ray diffraction patterns with reflex positions of high and medium intensity at specific 2θ angles: 15.40°, 16.85°, 18.06°, 24.15°, and 25.81° [11]. This form represents a crystalline and anhydrous structure with distinct crystallographic properties.

Comprehensive polymorphic studies have identified nine distinct polymorphic modifications of doxazosin mesylate obtained through recrystallization in various organic solvents under variable conditions [13]. These polymorphs have been characterized using powder X-ray crystallography diffractometry, revealing unique diffraction patterns for each form [13]. The different polymorphic forms demonstrate varying degrees of structural stability and transformation behavior under different environmental conditions.

Advanced crystallographic techniques have been employed to determine the crystal structure of doxazosin free-base for the first time using single-crystal X-ray diffraction [10] [14]. This structural determination provided valuable insights into the molecular arrangement and intermolecular interactions within the crystal lattice. The free-base structure has been compared to known doxazosin mesylate crystal structures, specifically polymorph A and the dihydrate form, which were previously characterized through powder X-ray diffraction approaches [10] [14].

The polymorphic forms of doxazosin mesylate demonstrate specific crystallographic characteristics that can be distinguished through their unique powder diffraction patterns [15]. These patterns serve as fingerprints for crystal structure identification, enabling precise detection and quantification of different polymorphic forms within pharmaceutical formulations [15]. The analysis extends beyond simple qualitative identification to comprehensive quantitative assessment of relative proportions of different polymorphs present in multi-component systems [15].

| Polymorphic Form | Key Diffraction Peaks (2θ) | Crystal System | Stability |

|---|---|---|---|

| Form I | 15.40°, 16.85°, 18.06°, 24.15°, 25.81° | Crystalline, anhydrous | High stability [11] |

| Form A | Multiple characteristic peaks | Well-defined structure | Most stable form [10] |

| Form H | Distinct pattern | Hydrated form | Moderate stability [10] |

Synchrotron X-ray powder diffraction techniques have demonstrated exceptional sensitivity for detecting low-concentration polymorphic forms in pharmaceutical formulations [16]. While conventional laboratory X-ray powder diffraction typically achieves detection limits in the range of 2-5 weight percent, synchrotron techniques can identify polymorphic forms at concentrations as low as 0.4 weight percent when mixed with excipients such as α-lactose monohydrate [16].

Thermal Behavior via Differential Thermal Analysis

Differential scanning calorimetry and thermogravimetric analysis have been extensively employed to characterize the thermal behavior of doxazosin mesylate polymorphs [13] [17] [18]. These thermal analytical techniques provide crucial information regarding melting points, phase transitions, thermal stability, and decomposition patterns of different crystalline forms.

The thermal profile of doxazosin mesylate demonstrates characteristic endothermic and exothermic events. Differential scanning calorimetry analysis reveals a sharp endothermic peak at 275°C corresponding to the melting point of the compound, followed by an exothermic peak at 325°C associated with thermal decomposition [17]. This thermal behavior pattern serves as a characteristic fingerprint for identification and purity assessment of doxazosin mesylate samples.

Comprehensive thermal analysis studies have revealed distinct thermal behaviors among different polymorphic forms [18]. Form A and Form F demonstrate thermal stability across the temperature range from ambient conditions to their respective melting points at 277.9°C and 276.5°C [18]. Form G, which melts at 270.8°C, exhibits hygroscopic properties that influence its thermal behavior under varying humidity conditions [18].

| Polymorphic Form | Melting Point (°C) | Thermal Behavior | Stability Characteristics |

|---|---|---|---|

| Form A | 277.9 | Stable to melting point | Highest thermal stability [18] |

| Form F | 276.5 | Stable to melting point | High thermal stability [18] |

| Form G | 270.8 | Hygroscopic behavior | Moderate stability [18] |

| Form H | 258.0 | Unstable at high temperatures | Transforms irreversibly [18] |

| Form D | 235.5 (transition) | Solid-liquid-solid transition | Converts to Form I at 274.9°C [18] |

Form H demonstrates thermal instability at elevated temperatures with a melting point of 258.0°C [18]. Differential scanning calorimetry examinations reveal that Form H undergoes irreversible transformation during heating, indicating polymorphic conversion under thermal stress [18]. This transformation behavior has important implications for pharmaceutical processing and storage conditions.

Form D exhibits unique thermal behavior characterized by an irreversible solid-liquid-solid phase transition at 235.5°C, ultimately converting to Form I which subsequently melts at 274.9°C [18]. This complex thermal transition demonstrates the dynamic nature of polymorphic relationships and the influence of temperature on crystal structure stability.

Temperature-resolved X-ray powder diffractometry has been employed in conjunction with thermal analysis to monitor structural changes during heating [18]. Hot-stage microscopy and scanning electron microscopy provide complementary information about morphological changes accompanying thermal transitions [18]. Fourier-transform infrared spectroscopy further elucidates molecular-level changes occurring during thermal events [18].

The amorphous form of doxazosin mesylate can be generated through rapid cooling of the melt during differential scanning calorimetry analysis [18]. This amorphous state demonstrates a glass transition temperature around 144.1°C, providing insights into the solid-state behavior of non-crystalline doxazosin mesylate [19]. The formation and characterization of amorphous forms are crucial for understanding pharmaceutical processing effects and storage stability.

Thermal analysis has proven particularly valuable for compatibility studies involving doxazosin mesylate with pharmaceutical excipients [20]. Ionic interactions between doxazosin mesylate and biopolymers such as carrageenans have been confirmed through differential scanning calorimetry analysis [20]. These studies reveal characteristic peak shifts and shape changes in thermal profiles, indicating molecular-level interactions that may affect pharmaceutical formulation performance [20].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 98 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 97 of 98 companies with hazard statement code(s):;

H373 (86.6%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (94.85%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Therapeutic Uses

Doxazosin is indicated in the treatment of hypertension. /Included in US product labeling/ /Salt not specified/

Antihypertensive; in treatment of benign prostatic hypertrophy. /Salt not specified/

Evaluation of atherosclerosis is important in the treatment of hypertension. To evaluate the preventive effects of a small amount of alpha-blockade, arterial and endothelial dysfunction were measured by noninvasive tests, i.e., pulse wave velocity, acceleration plethysmography and strain-gauge plethysmography, in patients with essential hypertension. Fifteen patients (65+/-3 years old) with essential hypertension (WHO stage I or II) were analyzed in this study. We performed noninvasive evaluations to measure aortic stiffness and endothelial dysfunction, in addition to measuring blood pressure, cholesterol profile, and levels of cells adhesion molecules and nitric oxide before and 6 and 12 months after the start of doxazosin treatment (1.0 mg/day). Blood pressure and heart rate did not significantly change during treatment. The pulse wave velocity index was significantly reduced both at 6 (7.72+/-0.23 m/s; p<0.05) and 12 (7.34+/-0.26 m/s; p<0.05) months after the start of treatment compared to the pretreatment level that at baseline. There was also a significant improvement in b/a after 12 months (-0.46+/-0.04; p<0.05) and in d/a after 6 months (-0.38+/-0.03; p<0.05) and 12 months (-0.39+/-0.03; p=0.05) compared to the pretreatment values. Moreover, reactive hyperemia evaluated by strain-gauge plethysmography after 6 months (1.34+/-0.11; p<0.05) and 12 months (1.49+/-0.16; p<0.05) was significantly improved compared to that before treatment, and NOx was significantly increased after 12 months (89.7+/-15.7 micromol/l; p<0.005). These data suggest that a low dose of doxazosin may play an important role in improving arterial stiffness and endothelial dysfunction without changing cardiac hemodynamics. /Salt not specified/

For more Therapeutic Uses (Complete) data for DOXAZOSIN MESYLATE (18 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Blocks postsynaptic alpha 1 receptors and cause vasodilation /Salt not specified/

Hypertension: Blockade of alpha1-adrenergic receptors by doxazosin results in peripheral vasodilation, which produces a fall in blood pressure because of decreased peripheral vascular resistance. Benign prostatic hyperplasia: Relaxation of smooth muscle in the bladder neck, prostate, and prostate capsule produced by alpha1-adrenergic blockade results in a reduction in urethral resistance and pressure, bladder outlet resistance, and urinary symptoms. /Salt not specified/

Previous studies have demonstrated that the alpha(1)-adrenergic receptor antagonist doxazosin (Dox) inhibits multiple mitogenic signaling pathways in human vascular smooth muscle cells. This broad antiproliferative activity of Dox occurs through a novel mechanism unrelated to its blocking the alpha(1)-adrenergic receptor. Flow cytometry demonstrated that Dox prevents mitogen-induced G(1)-->S progression of human coronary artery smooth muscle cells (CASMCs) in a dose-dependent manner, with a maximal reduction of S-phase transition by 88+/-10.5% in 20 ng/mL platelet-derived growth factor and 1 micromol/L insulin (P+I)-stimulated cells (P<0.01 for 10 micromol/L Dox versus P+I alone) and 52+/-18.7% for 10% FBS-induced mitogenesis (P<0.05 for 10 micromol/L Dox versus 10% FBS alone). Inhibition of G(1) exit by Dox was accompanied by a significant blockade of retinoblastoma protein (Rb) phospstimulated quiescent CASMCs to progress through G(1) and enter the S phase. E2F-mediated G(1) exit was not affected by Dox, suggesting that it targets events upstream from Rb hyperphosphorylation. Downregulation of the cyclin-dependent kinase inhibitory protein p27 is important for maximal activation of G(1) cyclin/cyclin-dependent kinase holoenzymes to overcome the cell cycle inhibitory activity of Rb. In Western blot analysis, p27 levels decreased after mitogenic stimulation (after P+I, 43+/-1.8% of quiescent cells [P<0.01 versus quiescent cells]; after 10% FBS, 55+/-7.7% of quiescent cells [P<0. 05 versus quiescent cells]), whereas the addition of Dox (10 micromol/L) markedly attenuated its downregulation (after P+I, 90+/-8.3% of quiescent cells [P<0.05 versus P+I alone]; after 10% FBS, 78+/-8.3% of quiescent cells [P<0.05 versus 10% FBS alone]). Furthermore, Dox inhibited cyclin A expression, an E2F regulated gene that is essential for cell cycle progression into the S phase. The present study demonstrates that Dox inhibits CASMC proliferation by blocking cell cycle progression from the G(0)/G(1) phase to the S phase. This G(1)-->S blockade likely results from an inhibition of mitogen-induced Rb hyperphosphorylation through prevention of p27 downregulation. /Salt not specified/

For more Mechanism of Action (Complete) data for DOXAZOSIN MESYLATE (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Well absorbed from gastrointestinal tract; bioavailability is about 65%. /Salt not specified/

Elimination: Fecal: Unchanged drug, about 5%; metabolites, 63 to 65%. Renal: 9%. /Salt not specified/

Metabolism Metabolites

Associated Chemicals

Drug Warnings

While adverse effects occur frequently in patients receiving the drug, most are mild to moderate in severity, and discontinuance of doxazosin secondary to adverse effects was required in only 7% of patients with hypertension during clinical trials. The principal reasons for discontinuance in patients with hypertension were postural effects in 2% of patients and edema, malaise/fatigue, and heart rate disturbance each in about 0.7% of patients. In controlled clinical trials in patients with hypertension, only dizziness (including postural effects), weight gain, somnolence, and malaise/fatigue occurred at rates significantly greater than those for placebo; postural effects and edema appeared to be dose related. Only dizziness, fatigue, hypotension, edema, and dyspnea occurred significantly more frequently with the drug than placebo in controlled clinical trials for BPH; dizziness and dyspnea appeared to be dose-related. /Salt not specified/

Besides dizziness ..., headache is the most common adverse nervous system effect associated with doxazosin therapy, occurring in about 14 or 10% of patients receiving the drug for hypertension or benign prostatic hyperplasia (BPH), respectively. Somnolence occurs in 5 or 3% of such patients, respectively, and pain in 2% of patients. Nervousness occurs in about 2% of patients receiving doxazosin for hypertension, and insomnia and anxiety occur in 1.2 and 1.1%, respectively, of those receiving the drug for BPH; insomnia occurs in 1% of hypertensive patients. Adverse nervous system effects occurring in 0.5-1% of patients include paresthesia, kinetic disorders, ataxia, hypertonia, hypoesthesia, agitation, depression, and decreased libido. Paresis, tremor, twitching, confusion, migraine, paroniria, amnesia, emotional lability, impaired concentration, abnormal thinking, and depresonalization have been reported in less than 0.5% of patients, but a causal relationship to the drug has not been established. /Salt not specified/

Nausea, diarrhea, and dry mouth are the most common adverse GI effects of doxazosin in hypertensive patients, occurring in 3, 2, and 2% of such patients, respectively, and abdominal pain, diarrhea, dyspepsia, nausea, and dry mouth are the most common in those with benign prostatic hyperplasia (BPH), occurring in 2.4, 2.3, 1.7, 1.5, and 1.4% of such patients, respectively; dyspepsia occurs in 1% of hypertensive patients. Constipation and flatulence occur in 1% of patients receiving the drug for hypertension. Increased appetite, anorexia, fecal incontinence, and gastroenteritis have been reported in less than 0.5% of hypertensive patients but not directly attributed to the drug. Vomiting has been reported during postmarketing experience with doxazosin. /Salt not specified/

For more Drug Warnings (Complete) data for DOXAZOSIN MESYLATE (12 total), please visit the HSDB record page.

Biological Half Life

Elimination /half life/: 19 to 22 hours; does not appear to be significantly influenced by age or mild to moderate renal impairment. /Salt not specified/

Use Classification

Methods of Manufacturing

Interactions

Concurrent use may slightly increase the serum concentration of doxazosin; however, the clinical significance of this increase is not known. /Salt not specified/

Antihypertensive effects may be potentiated when these medications /other hypertension-producing medications/ are used concurrently with doxazosin; although some antihypertensive and/or diuretic combinations are frequently used to therapeutic advantage, dosage adjustments are necessary during concurrent use. /Salt not specified/

Antihypertensive effects of doxazosin may be reduced when it is used concurrently with these agents /sympathomimetics/; the patient should be carefully monitored to confirm that the desired effect is being obtained. /Salt not specified/

For more Interactions (Complete) data for DOXAZOSIN MESYLATE (9 total), please visit the HSDB record page.

Dates

2: Zhang M, Li H, Ji Z, Dong D, Yan S. Clinical study of duloxetine hydrochloride combined with doxazosin for the treatment of pain disorder in chronic prostatitis/chronic pelvic pain syndrome: An observational study. Medicine (Baltimore). 2017 Mar;96(10):e6243. doi: 10.1097/MD.0000000000006243. PubMed PMID: 28272220; PubMed Central PMCID: PMC5348168.

3: Mishra P, Kaur S, Sharma AN, Jolly RS. Characterization of an Indole-3-Acetamide Hydrolase from Alcaligenes faecalis subsp. parafaecalis and Its Application in Efficient Preparation of Both Enantiomers of Chiral Building Block 2,3-Dihydro-1,4-Benzodioxin-2-Carboxylic Acid. PLoS One. 2016 Jul 8;11(7):e0159009. doi: 10.1371/journal.pone.0159009. eCollection 2016. PubMed PMID: 27391673; PubMed Central PMCID: PMC4938524.

4: George RF, Saleh DO. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives. Eur J Med Chem. 2016 Jan 27;108:663-673. doi: 10.1016/j.ejmech.2015.12.015. Epub 2015 Dec 12. PubMed PMID: 26735908.

5: Omar MA, Hammad MA, Salman BI, Derayea SM. Highly sensitive spectrofluorimetric method for determination of doxazosin through derivatization with fluorescamine; Application to content uniformity testing. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Mar 15;157:55-60. doi: 10.1016/j.saa.2015.12.012. Epub 2015 Dec 17. PubMed PMID: 26716887.

6: Guha A, Biswas N, Bhattacharjee K, Das P, Kuotsu K. In Vitro Evaluation of pH Responsive Doxazosin Loaded Mesoporous Silica Nanoparticles: A Smart Approach in Drug Delivery. Curr Drug Deliv. 2016;13(4):574-81. PubMed PMID: 26201344.

7: Li AP, Peng H, Peng JD, Zhou MQ, Zhang J. Rayleigh light scattering detection of three α1-adrenoceptor antagonists coupled with high performance liquid chromatograph. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Aug 5;147:178-84. doi: 10.1016/j.saa.2015.02.062. Epub 2015 Mar 11. PubMed PMID: 25840026.

8: Ni Y, Zhou Y, Xu M, He X, Li H, Haseeb S, Chen H, Li W. Simultaneous determination of phentermine and topiramate in human plasma by liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application in pharmacokinetic study. J Pharm Biomed Anal. 2015 Mar 25;107:444-9. doi: 10.1016/j.jpba.2015.01.035. Epub 2015 Jan 24. PubMed PMID: 25668796.

9: Zhu QX, Cao YB, Cao YY, Lu F. [Rapid detection of four antipertensive chemicals adulterated in traditional Chinese medicine for hypertension using TLC-SERS]. Guang Pu Xue Yu Guang Pu Fen Xi. 2014 Apr;34(4):990-3. Chinese. PubMed PMID: 25007615.

10: Karaman Mİ, Sertkaya Z, Koca O, Akyüz M, Güneş M, Öztürk Mİ. The use of primary and secondary doxazosin XL (8 mg) in the treatment of benign prostate hyperplasia: Is there a new approach in the event of alpha-blocker failure? Turk J Urol. 2014 Mar;40(1):35-9. doi: 10.5152/tud.2014.31384. PubMed PMID: 26328143; PubMed Central PMCID: PMC4548635.

11: Pupe CG, Do Carmo FA, De Sousa VP, Lopes M, Abrahim-Vieira B, Ribeiro AJ, Veiga F, Rodrigues CR, Padula C, Santi P, Cabral LM. Development of a doxazosin and finasteride transdermal system for combination therapy of benign prostatic hyperplasia. J Pharm Sci. 2013 Nov;102(11):4057-64. doi: 10.1002/jps.23715. Epub 2013 Aug 26. PubMed PMID: 23983168.

12: Ha JM, Kim JY, Oh TO, Rhee YS, Chi SC, Kuk H, Park CW, Park ES. Preparation and evaluation of sustained-release doxazosin mesylate pellets. Chem Pharm Bull (Tokyo). 2013;61(4):371-8. Epub 2013 Feb 4. PubMed PMID: 23385960.

13: Dhanya B, Suganthi A, Sen AK, Sahoo U, Seth AK. Determination of Doxazosin Mesylate in Tablets by RP-HPLC. Indian J Pharm Sci. 2011 Jan;73(1):120-2. doi: 10.4103/0250-474X.89772. PubMed PMID: 22131637; PubMed Central PMCID: PMC3224404.

14: Sitaram C, Rupakula RB, Reddy BN, Sastry CS. Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer. Indian J Pharm Sci. 2011 Jan;73(1):107-10. doi: 10.4103/0250-474X.89769. PubMed PMID: 22131634; PubMed Central PMCID: PMC3224401.

15: Chen S, Zhang HY, Zhang N, Li WH, Shan H, Liu K, Yang Y. Treatment for chronic ischaemia-induced bladder detrusor dysfunction using bone marrow mesenchymal stem cells: an experimental study. Int J Mol Med. 2012 Mar;29(3):416-22. doi: 10.3892/ijmm.2011.846. Epub 2011 Nov 22. PubMed PMID: 22109789.

16: Gabriel KC, Dihl RR, Lehmann M, Reguly ML, Richter MF, Andrade HH. Homologous recombination induced by doxazosin mesylate and saw palmetto in the Drosophila wing-spot test. J Appl Toxicol. 2013 Mar;33(3):209-13. doi: 10.1002/jat.1740. Epub 2011 Oct 20. PubMed PMID: 22015851.

17: Pavli M, Baumgartner S, Kos P, Kogej K. Doxazosin-carrageenan interactions: a novel approach for studying drug-polymer interactions and relation to controlled drug release. Int J Pharm. 2011 Dec 12;421(1):110-9. doi: 10.1016/j.ijpharm.2011.09.019. Epub 2011 Sep 21. PubMed PMID: 21963476.

18: Cha KH, Tran TH, Kim MS, Kim JS, Park HJ, Park J, Cho W, Hwang SJ. pH-independent sustained release matrix tablet containing doxazosin mesylate: effect of citric acid. Arch Pharm Res. 2010 Dec;33(12):2003-9. doi: 10.1007/s12272-010-1216-z. Epub 2010 Dec 30. PubMed PMID: 21191766.

19: Zhang P, Wu ZJ, Yang Y, Zhang XD. [Clinical efficacy of a short-term regimen of Cardura XL on lower urinary tract symptoms and international prognostic scoring system in the treatment of benign prostatic hyperplasia]. Zhonghua Yi Xue Za Zhi. 2010 Nov 2;90(40):2826-9. Chinese. PubMed PMID: 21162792.

20: Zhu Y, He HC, Su TW, Wu YX, Wang WQ, Zhao JP, Shen Z, Zhang CY, Rui WB, Zhou WL, Sun FK, Ning G. Selective α1-adrenoceptor antagonist (controlled release tablets) in preoperative management of pheochromocytoma. Endocrine. 2010 Oct;38(2):254-9. doi: 10.1007/s12020-010-9381-x. Epub 2010 Jul 18. PubMed PMID: 21046486.